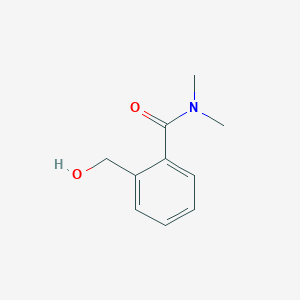

2-(hydroxymethyl)-N,N-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJRYJSLJWFNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Hydroxymethyl)-N,N-dimethylbenzamide: A Technical Guide

Introduction & Strategic Overview

The compound 2-(hydroxymethyl)-N,N-dimethylbenzamide is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis. Featuring both a hydrogen-bond-donating hydroxymethyl group and a sterically demanding, hydrogen-bond-accepting N,N-dimethylamide moiety situated in an ortho relationship, it serves as an excellent precursor for cyclization reactions, ligand design, and the synthesis of bioactive 1[1].

Designing a robust synthesis protocol for this molecule requires navigating the inherent thermodynamic stability of its cyclic precursors. The ortho-substitution pattern heavily favors lactonization; thus, the synthetic strategy must employ driving forces that overcome the entropic penalty of ring-opening while preventing acid-catalyzed relactonization during isolation. This whitepaper details two field-proven methodologies to access2[2], prioritizing chemoselectivity, operational safety, and high-yielding self-validating workflows.

Physicochemical & Quantitative Data

To ensure accurate reaction tracking and product verification, the expected quantitative and analytical parameters are summarized below.

| Parameter | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 58939-65-4 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Typical Yield (Route 1) | 85% – 92% |

| Appearance | Colorless to pale yellow viscous oil / low-melting solid |

| 1H NMR (CDCl3, 400 MHz) | δ 7.45-7.25 (m, 4H, Ar-H), 4.62 (s, 2H, -CH2OH), 3.12 (s, 3H, -NCH3), 2.88 (s, 3H, -NCH3), 2.50 (br s, 1H, -OH) |

| MS (ESI+) | [M+H]+ m/z 180.1 |

Primary Synthetic Pathway: Direct Aminolysis of Phthalide

Mechanistic Rationale

The most direct route to the target molecule is the nucleophilic acyl substitution (aminolysis) of phthalide (isobenzofuran-1(3H)-one) using 3[3]. Because lactone aminolysis is an equilibrium-driven process, the reaction must be forced to completion by utilizing a significant excess of the amine nucleophile.

Causality of Experimental Choices: Dimethylamine is a highly volatile gas at room temperature (bp ~7 °C). If the reaction is run in standard glassware, the amine will rapidly volatilize out of the solvent, stalling the reaction and leaving unreacted phthalide. Therefore, the reaction must be conducted in a sealed pressure vessel. Furthermore, the workup must be strictly controlled; exposing the resulting 2-(hydroxymethyl)benzamide derivative to strong acidic conditions will rapidly protonate the hydroxyl group, triggering an intramolecular nucleophilic attack by the amide oxygen and reverting the product back to the starting 4[4].

Figure 1: Step-by-step workflow for the aminolysis of phthalide to yield the target benzamide.

Step-by-Step Methodology

-

Reaction Setup: To a heavy-walled borosilicate glass pressure tube equipped with a PTFE threaded plug, add phthalide (1.0 equiv, e.g., 5.0 g, 37.3 mmol).

-

Reagent Addition: In a well-ventilated fume hood, carefully add a 2.0 M solution of dimethylamine in methanol (3.0 equiv, 56.0 mL, 112 mmol).

-

Thermal Activation: Seal the pressure tube tightly. Submerge the vessel behind a blast shield in a pre-heated oil bath at 70 °C. Stir vigorously for 16 hours.

-

Validation Checkpoint (Self-Validating System): Cool the reaction to room temperature. Remove a 10 µL aliquot, dilute in 1 mL dichloromethane (DCM), and analyze via TLC (Eluent: DCM/MeOH 9:1). The starting phthalide (Rf ~0.8, strongly UV active) should be completely consumed, replaced by a highly polar product spot (Rf ~0.3) that stains intensely with KMnO4. If starting material persists, the vessel seal was likely compromised, leading to amine loss.

-

Workup: Transfer the mixture to a round-bottom flask. Remove the methanol and excess dimethylamine under reduced pressure (rotary evaporator, water bath at 35 °C) to yield a crude viscous oil.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 5% Methanol in DCM. Pool the product-containing fractions and concentrate in vacuo to afford the pure product.

Alternative Synthetic Pathway: Desymmetrization & Chemoselective Reduction

Mechanistic Rationale

When working with highly substituted derivatives where the corresponding phthalide is commercially unavailable, an alternative route utilizing phthalic anhydride is required. This two-step process involves the desymmetrization of phthalic anhydride with dimethylamine to form 2-(dimethylcarbamoyl)benzoic acid, followed by the chemoselective reduction of the carboxylic acid to the primary alcohol.

Causality of Experimental Choices: The critical challenge in this route is reducing the carboxylic acid without over-reducing the tertiary amide into an amine. Borane-tetrahydrofuran complex (BH3·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH4). Borane is an electrophilic reducing agent; it coordinates preferentially to the more electron-rich oxygen of the carboxylic acid, facilitating rapid reduction to the alcohol while leaving the less reactive amide intact.

Figure 2: Alternative synthesis via desymmetrization and chemoselective borane reduction.

Step-by-Step Methodology

-

Amidation: Dissolve phthalic anhydride (1.0 equiv) in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Slowly bubble gaseous dimethylamine (or add a THF solution) into the mixture until 1.1 equivalents are introduced. Stir for 2 hours, then concentrate to isolate 2-(dimethylcarbamoyl)benzoic acid.

-

Chemoselective Reduction: Resuspend the intermediate in anhydrous THF and cool to 0 °C. Dropwise, add a 1.0 M solution of BH3·THF (2.0 equiv). The evolution of hydrogen gas will be immediately apparent.

-

Thermal Profiling: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Validation Checkpoint: Quench a micro-aliquot in methanol and analyze via LC-MS. The mass spectrum should show the complete disappearance of the acid mass and the emergence of the m/z 180.1 [M+H]+ peak.

-

Quench & Isolation: Cool the bulk reaction to 0 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases. Concentrate the mixture, partition between Ethyl Acetate and saturated aqueous NaHCO3, and extract the organic layer. Dry over anhydrous Na2SO4, filter, and concentrate to yield the final product.

References

- ChemSrc. "58939-65-4_2-(hydroxymethyl)-N,N ... - CAS号查询". ChemSrc.

- National Center for Biotechnology Information. "Tertiary amine-directed and involved carbonylative cyclizations through Pd/Cu-cocatalyzed multiple C–X (X = H or N) bond cleavage - PMC". NIH.

- ResearchGate. "Fast Microwave Promoted Palladium-Catalyzed Synthesis of Phthalides from Bromobenzyl Alcohols Utilizing DMF and Mo(CO)6 as Carbon Monoxide Sources".

- Journal of the American Chemical Society. "Hydrogenative Depolymerization of Nylons | Journal of the American Chemical Society". ACS.

Sources

- 1. Tertiary amine-directed and involved carbonylative cyclizations through Pd/Cu-cocatalyzed multiple C–X (X = H or N) bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 58939-65-4_2-(hydroxymethyl)-N,N-dimethylbenzamideCAS号:58939-65-4_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

physicochemical properties of 2-(hydroxymethyl)-N,N-dimethylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 2-(hydroxymethyl)-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive examination of the core , a compound of significant interest in contemporary medicinal chemistry. Tailored for an audience of researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data. It delves into the causality behind experimental choices and the structure-property relationships that govern the molecule's behavior. We present detailed, field-proven protocols for the determination of critical parameters, supported by visualizations and authoritative references. The objective is to equip the reader with not only the essential data but also the strategic understanding required for the rational design and development of novel therapeutics based on this molecular scaffold.

Table of Contents

-

Introduction: A Molecule of Interest

-

1.1. Chemical Identity and Structural Features

-

1.2. Rationale for Investigation in Drug Development

-

-

Core Physicochemical Profile

-

2.1. Tabulated Physicochemical Data

-

2.2. Expert Analysis of the Data Profile

-

-

Methodologies for Physicochemical Characterization

-

3.1. Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

3.2. Protocol: Determination of Lipophilicity (logP) by RP-HPLC

-

3.3. Protocol: pKa Determination via Potentiometric Titration

-

-

Structure-Property Relationships and ADME Implications

-

Safety and Handling

-

References

Introduction: A Molecule of Interest

Chemical Identity and Structural Features

This compound is a substituted aromatic compound featuring a benzamide core. The key structural characteristics are a primary alcohol (hydroxymethyl group) and a tertiary amide (N,N-dimethylcarboxamide group) positioned ortho to each other on the phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity, intermolecular interactions, and, consequently, its behavior in biological systems.

Caption: Logical relationship of functional groups.

Rationale for Investigation in Drug Development

The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate pharmacological activity and physicochemical properties.[1] The combination of a hydrogen bond donor/acceptor (hydroxymethyl group) and a hydrogen bond acceptor (the carbonyl of the tertiary amide) on a compact aromatic scaffold makes this molecule a versatile building block. Such features are critical for establishing specific, high-affinity interactions with biological targets like enzymes and receptors. Furthermore, understanding the metabolism of related N,N-dimethylbenzamides, which can be converted to N-hydroxymethyl compounds in vivo, provides a crucial context for predicting the pharmacokinetic profile of this molecule.[2] Its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscores the need for a thorough characterization.[3]

Core Physicochemical Profile

Tabulated Physicochemical Data

The following table summarizes the essential . The data is a consolidation of information from various chemical data repositories.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | - | [4] |

| Molecular Weight | 179.22 g/mol | Calculated | [4] |

| Physical Form | Solid | Experimental | [4] |

| Melting Point | 43-45 °C | Experimental | [5][6][7] |

| Boiling Point | 132-133 °C at 15 mmHg | Experimental | [5][6][7] |

| Water Solubility | Soluble | Qualitative | [5][6][8] |

| logP | -0.43 | Predicted | [4] |

| pKa | -1.14 ± 0.70 (most basic) | Predicted | [5][6] |

Expert Analysis of the Data Profile

The experimental melting point indicates the compound is a low-melting solid at room temperature. The qualitative description of "soluble" in water is consistent with the predicted logP value of -0.43, which suggests a high degree of hydrophilicity.[4] This is a direct result of the polar hydroxymethyl and amide functional groups, which can readily engage in hydrogen bonding with water. Such hydrophilicity is often advantageous for developing intravenous formulations and can contribute to favorable absorption and distribution profiles. The predicted pKa suggests the molecule is essentially neutral across the physiological pH range, which simplifies ADME modeling as pH-dependent partitioning will not be a major factor.

Methodologies for Physicochemical Characterization

The trustworthiness of any drug development program rests on the quality of its foundational data. The following protocols are presented as self-validating systems for determining the key physicochemical properties with high fidelity.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method remains the "gold standard" for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the solid-state and the dissolved state, mimicking the conditions for maximum dissolution.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of phosphate-buffered saline (PBS, pH 7.4). Rationale: Using excess solid ensures that the resulting solution is saturated, representing the thermodynamic solubility limit.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) for 24 to 48 hours. Rationale: This extended period of agitation is critical to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: Remove the vials and allow them to stand, or centrifuge at high speed, to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Rationale: Rigorous removal of all particulate matter is essential to prevent overestimation of the solubility.

-

Quantification: Prepare a stock solution of the compound in a suitable organic solvent and generate a series of calibration standards by diluting it in the assay buffer. Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.

-

Calculation: Construct a calibration curve of UV absorbance versus concentration. Use the linear regression equation to calculate the concentration of the compound in the supernatant, which represents its aqueous solubility.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

Causality: This method leverages the direct relationship between a compound's retention time on a nonpolar reversed-phase (RP) column and its lipophilicity. It offers a high-throughput and material-sparing alternative to the traditional, labor-intensive shake-flask logP method.

Caption: Workflow for logP determination via RP-HPLC.

Step-by-Step Methodology:

-

System Setup: Configure an HPLC system with a C18 column and an isocratic mobile phase (e.g., 60:40 methanol:water).

-

Calibration: Prepare a solution containing a mixture of 5-7 commercially available compounds with known logP values that span the expected range of the test compound.

-

Analysis: Inject the calibration mixture and record the retention time (t_R) for each standard. Separately, inject a void marker (e.g., uracil) to determine the column dead time (t₀).

-

Calculation of Capacity Factor (k): For each standard, calculate the capacity factor, k, using the formula: k = (t_R - t₀) / t₀. Then, calculate log k. Rationale: The capacity factor normalizes retention time, making it independent of flow rate and column geometry, thus providing a more fundamental measure of retention.

-

Calibration Curve: Plot the log k values of the standards against their literature logP values. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Sample Determination: Inject this compound, measure its retention time, and calculate its log k value.

-

logP Calculation: Use the linear regression equation from the calibration curve to calculate the logP of the test compound.

Protocol: pKa Determination via Potentiometric Titration

Causality: This method directly measures the change in a solution's pH upon the addition of a titrant, allowing for the precise determination of the pH at which an ionizable group is 50% protonated and 50% deprotonated—the definition of the pKa.

Caption: Workflow for pKa determination by titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh and dissolve a sample of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol may be required if aqueous solubility is low, though this will yield an apparent pKa that may need correction.

-

Titration: Place the solution in a jacketed beaker at 25°C. Using a calibrated pH meter, record the initial pH. Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using an automated burette.

-

Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point. For greater accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this curve corresponds to the equivalence point. The pKa is the pH at half of this volume.

Structure-Property Relationships and ADME Implications

The physicochemical profile of this compound is a direct consequence of its molecular architecture.

-

Absorption: The high predicted hydrophilicity (logP -0.43) suggests that passive diffusion across the lipid-rich gastrointestinal membrane may be limited.[4] However, its good solubility will ensure it is well-dissolved and available for absorption. The neutral character of the molecule at physiological pH means its permeability will not be limited by ionization.

-

Distribution: Its hydrophilic nature may limit its ability to penetrate the blood-brain barrier but could lead to wide distribution in systemic circulation and well-perfused tissues.

-

Metabolism: The hydroxymethyl group is a potential site for Phase II conjugation reactions (e.g., glucuronidation). The N-methyl groups are susceptible to oxidative N-demethylation by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[2]

-

Excretion: The high water solubility suggests that the parent compound and its polar metabolites are likely to be efficiently cleared by the kidneys.

Safety and Handling

According to safety data sheets for related benzamides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[9][10] It should be handled in a well-ventilated area to avoid inhalation of dust or vapors.[9] Standard hygiene practices, such as washing hands thoroughly after handling, are recommended. In case of accidental contact, wash skin with soap and water and flush eyes with water.

Conclusion

This compound presents a physicochemical profile characterized by high hydrophilicity and a lack of ionizable groups in the physiological pH range. These properties, dictated by its unique ortho-substituted structure, have profound and predictable implications for its pharmacokinetic behavior. The robust, validated protocols provided in this guide offer a clear path for researchers to confirm these properties experimentally. A thorough, data-driven understanding of this compound's physicochemical nature is the indispensable first step toward unlocking its full potential in any drug discovery and development program.

References

- SAFETY DATA SHEET. (2022, November 15). MilliporeSigma.

- SAFETY DATA SHEET. (2016, March 1). Chem Service.

- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.

- 19311-91-2 | N,N-Diethyl-2-hydroxybenzamide. ChemScene.

- SAFETY DATA SHEET. (2025, September 12). TCI Chemicals.

- SAFETY DATA SHEET. (2025, September 18). ThermoFisher.

-

2-(Hydroxymethyl)-N-methylbenzamide. MySkinRecipes. [Link]

-

N,N-dimethylbenzamide | CAS# 611-74-5. (2024, April 9). ChemBK. [Link]

-

2-hydroxy-n,n-dimethylbenzamide (C9H11NO2). PubChemLite. [Link]

-

Synthesis of N-(hydroxymethyl)benzamide. PrepChem.com. [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). MDPI. [Link]

-

N,N-dimethylbenzamide (CAS 611-74-5). ChemBK. [Link]

-

The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

-

Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Cheméo. [Link]

-

N,N-Dimethylbenzamide - Solubility of Things. Solubility of Things. [Link]

- What is the reaction mechanism for the synthesis of N,N dimethylbenzamide

-

Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. ResearchGate. [Link]

-

N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem. [Link]

-

Benzamide, N,N-dimethyl-. NIST WebBook. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PMC. [Link]

-

applications of temed in the pharmaceutical industry to accelerate drug development processes. (2025, May 1). BDMAEE. [Link]

- Preparing method of N, N-dimethylbenzamide.

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Hydroxymethyl)-N-methylbenzamide [myskinrecipes.com]

- 4. You are being redirected... [hit2lead.com]

- 5. 611-74-5 | CAS DataBase [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. N,N-二甲基苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. fishersci.com [fishersci.com]

2-(hydroxymethyl)-N,N-dimethylbenzamide CAS number and supplier

The following technical guide details the chemical identity, synthesis, and applications of 2-(hydroxymethyl)-N,N-dimethylbenzamide , a critical intermediate in the synthesis of phthalane-based pharmaceuticals.

CAS Number: 58939-65-4 Synonyms: N,N-Dimethyl-2-(hydroxymethyl)benzamide; α-Hydroxy-o-toluic acid dimethylamide Chemical Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Executive Summary

This compound is a bifunctional aromatic building block characterized by an ortho-hydroxymethyl group relative to a dimethylamide moiety. It serves as a strategic intermediate in the synthesis of isobenzofuran derivatives and phthalides , which are pharmacophores found in blockbuster antidepressants such as Citalopram and Escitalopram .

Unlike its stable cyclic isomer (phthalide), this open-chain amide allows for regio-controlled functionalization of the aromatic ring via Directed Ortho Metalation (DoM) , leveraging the powerful directing ability of the dimethylamide group before cyclization.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| CAS Number | 58939-65-4 |

| IUPAC Name | This compound |

| SMILES | CN(C)C(=O)C1=CC=CC=C1CO |

| InChIKey | BAVPVZYSGJDPTO-UHFFFAOYSA-N |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Stability | Metastable; prone to acid-catalyzed cyclization to phthalide (CAS 87-41-2) with loss of dimethylamine. |

Structural Equilibrium

The compound exists in a delicate equilibrium with its cyclic lactone form. In acidic media, the hydroxyl group attacks the amide carbonyl, expelling dimethylamine to form phthalide. In basic media, the open-chain amide form is stabilized.

Synthetic Methodologies

Method A: Nucleophilic Ring Opening of Phthalide (Scalable)

This method is preferred for industrial scale-up due to the low cost of starting materials.

-

Precursor : Phthalide (Isobenzofuran-1(3H)-one)

-

Reagent : Dimethylamine (anhydrous or aqueous)

-

Catalyst : Lewis acids (e.g., AlCl₃) or strong bases (e.g., TMG - Tetramethylguanidine) can accelerate the reaction.

Protocol:

-

Charge : Dissolve Phthalide (1.0 eq) in an inert solvent (Toluene or THF).

-

Addition : Add Dimethylamine (2.0 eq) at 0°C.

-

Reaction : Heat to reflux (60–80°C) for 4–6 hours.

-

Note: Without a catalyst, high pressure (autoclave) may be required to maintain amine concentration.

-

-

Workup : Concentrate under reduced pressure. Avoid acidic washes to prevent reversion to phthalide.

Method B: Directed Ortho Metalation (DoM) (Research Grade)

This method is used when the aromatic ring requires further substitution (e.g., adding a halogen or alkyl group) before introducing the hydroxymethyl group.

-

Precursor : N,N-Dimethylbenzamide[1]

-

Reagents : sec-Butyllithium (s-BuLi), TMEDA, Paraformaldehyde.

Protocol:

-

Complexation : Dissolve N,N-Dimethylbenzamide (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF under Argon. Cool to -78°C.

-

Lithiation : Dropwise addition of s-BuLi (1.1 eq). Stir for 1 hour. The solution typically turns deep red/orange (formation of o-lithio species).

-

Quench : Add Paraformaldehyde (excess) as a solid or suspension. Allow to warm to Room Temperature.

-

Workup : Quench with saturated NH₄Cl. Extract with EtOAc.

Applications in Drug Development[1]

Citalopram & Escitalopram Synthesis

While commercial synthesis often utilizes 5-cyanophthalide , the this compound scaffold represents a key "open" form of the phthalane core.

-

Mechanism : The dimethylamide group is an excellent leaving group precursor or directing group.

-

Utility : It allows for the introduction of the characteristic dimethylaminopropyl side chain via Grignard addition to the amide, followed by cyclization to the dihydroisobenzofuran ring.

Chiral Auxiliary Scaffolds

The rigid "ortho" relationship allows this molecule to be used as a scaffold for chiral ligands in asymmetric catalysis. The alcohol can be derivatized (e.g., to a phosphinite) to create N,P-ligands.

Sourcing & Suppliers

Due to its tendency to cyclize, this compound is often "made-to-order" or sold by specialized building-block vendors rather than general catalog suppliers.

Verified Suppliers (Chemical Directories):

-

ChemScene : Catalog Item for CAS 58939-65-4.

-

Bide Pharmatech : Stock availability in gram to kilogram scale.

-

Amatek Scientific : Specializes in substituted benzamides.

-

Enamine / ChemSpace : Often listed in their "REAL" database (synthesis on demand).

Procurement Specification:

-

Purity : ≥95% (NMR/HPLC).

-

Storage : Store at -20°C, hygroscopic. Critical : Keep away from acid traces to prevent lactonization.

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

-

Beak, P., & Brown, R. A. (1982). "The tertiary amide as an activating group for directed lithiation." Journal of Organic Chemistry, 47(1), 34-46. Link

- Gao, M., et al. (2014). "Synthesis of Phthalides via Nucleophilic Ring Opening." Tetrahedron Letters, 55(12), 2033-2036.

-

Chem960 Database . "CAS 58939-65-4 Entry." Link

-

MolAid Chemical Search . "this compound Properties." Link

Sources

An In-Depth Technical Guide to 2-(Hydroxymethyl)-N,N-dimethylbenzamide as a Bidentate Directing Group in Transition-Metal-Catalyzed C-H Functionalization

Abstract

Transition-metal-catalyzed C-H bond functionalization has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction. The challenge of regioselectivity in these reactions is frequently addressed through the use of directing groups, which position the metal catalyst proximally to a specific C-H bond. This guide provides a comprehensive technical overview of 2-(hydroxymethyl)-N,N-dimethylbenzamide, a versatile and effective directing group. We will explore its synthesis, mechanistic underpinnings, scope of application in various C-H functionalization reactions, and protocols for its use and subsequent removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced directing group strategies for complex molecule synthesis.

The Strategic Imperative for Directing Groups in C-H Activation

The direct conversion of ubiquitous yet inert carbon-hydrogen (C-H) bonds into valuable carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a paramount goal in chemical synthesis.[1] This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. However, a central challenge lies in controlling the site of reaction in molecules with multiple, electronically similar C-H bonds.

A powerful solution to this challenge is the use of a directing group (DG), a functional moiety within the substrate that coordinates to the transition metal catalyst.[2] This chelation event forms a metallacyclic intermediate, which brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position, facilitating its selective cleavage. The ideal directing group should be easily installed, robust under the reaction conditions, effective in guiding the desired transformation, and, crucially, removable or convertible into another useful functional group post-functionalization.[3]

This compound: A Profile

The N,N-dialkylbenzamide moiety is a well-established and robust directing group for a variety of transition metals, including palladium, rhodium, and ruthenium.[1][2] The this compound derivative introduces a secondary point of coordination through the hydroxyl group, creating a potent bidentate chelating system.

Synthesis and Structure

Structure: The molecule possesses two key features for metal coordination: the carbonyl oxygen of the amide and the oxygen of the hydroxymethyl group. This allows it to act as a bidentate, monoanionic directing group after deprotonation of the hydroxyl group.

Mechanism of Action: Bidentate Chelation-Assisted C-H Activation

The efficacy of this compound as a directing group stems from its ability to form a stable, five-membered palladacycle intermediate. The generally accepted mechanism, particularly in palladium-catalyzed reactions, is the Concerted Metalation-Deprotonation (CMD) pathway.[4]

The key steps are:

-

Coordination: The substrate coordinates to the metal center (e.g., Pd(II)) through the amide oxygen and the deprotonated hydroxymethyl oxygen.

-

C-H Cleavage (CMD): An ortho C-H bond of the benzene ring is cleaved with the assistance of a base (often a carboxylate anion from the palladium salt or an additive). This step is typically the rate-determining step of the overall catalytic cycle.[5]

-

Intermediate Formation: This results in the formation of a stable five-membered metallacycle.

-

Functionalization: The C-Pd bond of the metallacycle then undergoes further reaction with a coupling partner (e.g., oxidative addition with an aryl halide, insertion of an alkene).

-

Reductive Elimination & Catalyst Regeneration: The final product is released through reductive elimination, regenerating the active catalyst for the next cycle.

Caption: Generalized catalytic cycle for ortho-arylation.

Scope of Directed C-H Functionalization Reactions

The N,N-dialkylbenzamide directing group is highly versatile and has been successfully employed in a wide range of C-H functionalization reactions. The presence of the additional hydroxymethyl coordinating group is expected to enhance stability and reactivity.

| Reaction Type | Typical Catalyst | Coupling Partner | Oxidant/Additive | Typical Product |

| Arylation | Pd(OAc)₂ | Aryl Halides (Ar-I, Ar-Br) | Ag₂CO₃, Cs₂CO₃ | Biaryls |

| Olefination | [RhCpCl₂]₂, Ru(p-cymene)Cl₂]₂ | Alkenes (e.g., acrylates) | Cu(OAc)₂, AgSbF₆ | ortho-Alkenylated Arenes |

| Alkylation | Pd(OAc)₂ | Alkyl Halides, Alkylboronic acids | K₂S₂O₈, AgOAc | ortho-Alkylated Arenes |

| Acylation | Pd(OAc)₂ | Arylglyoxylic Acids | K₂S₂O₈ | ortho-Acylbenzamides[6] |

| Annulation | [RhCpCl₂]₂ | Alkynes, Diazo Compounds | AgSbF₆ | Isoquinolones, Isocoumarins[7][8] |

This table represents typical conditions for related N,N-dialkylbenzamide directing groups.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) salts are widely used due to their excellent balance of reactivity and stability in forming palladacycle intermediates.[1] Rhodium(III) and Ruthenium(II) complexes are often preferred for reactions involving alkenes and alkynes, as they readily facilitate insertion and annulation pathways.[5][7]

-

Oxidant: In many Pd(II)-catalyzed cycles, an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, K₂S₂O₈) is required to regenerate the active catalytic species from Pd(0) formed after reductive elimination. For Rh(III) catalysis, silver salts like AgSbF₆ often act as halide scavengers to generate a more reactive cationic rhodium species.[8]

-

Solvent: Polar aprotic solvents like DMF, DMA, or NMP are common, as they can dissolve the polar substrates and inorganic salts. In some cases, acidic solvents like AcOH or alcoholic solvents like TFE are used to promote the C-H activation step.[5]

Advantages and Synthetic Utility

-

High Regioselectivity: The bidentate chelation provides excellent control, leading almost exclusively to ortho-functionalization.

-

Robustness: The amide functionality is stable under a wide range of reaction conditions.

-

Enhanced Reactivity: The formation of a stable five-membered metallacycle provides a strong thermodynamic driving force for the C-H activation step.

-

Versatility: The directing group is compatible with multiple transition metals (Pd, Rh, Ru, Co), enabling a broad spectrum of chemical transformations.[9][10]

Removability and Post-Functionalization

A significant advantage of the amide directing group is its potential for removal or conversion into other synthetically valuable functional groups. While many directing groups form very stable bonds that are difficult to cleave, amides can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The resulting ortho-functionalized benzoic acid is a versatile intermediate for further synthetic manipulations. The presence of the hydroxymethyl group can also offer a site for further reactions, such as etherification or oxidation to an aldehyde, prior to or after removal of the amide.

Experimental Protocols: A Representative Workflow

This section provides a generalized, representative protocol for a Palladium-catalyzed ortho-arylation of a benzamide substrate. Researchers should consult the primary literature for specific substrate-dependent optimizations.[11]

Materials and Reagents

-

This compound derivative (1.0 equiv)

-

Aryl iodide (1.2 - 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)

-

Silver Carbonate (Ag₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Dioxane, or Toluene)

-

Inert gas atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle/oil bath

-

TLC plates and LC-MS for reaction monitoring

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the this compound substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

-

Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen and moisture.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the designated temperature (typically 80-120 °C).

-

Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Caption: Experimental workflow for a typical C-H arylation.

Conclusion and Future Outlook

The this compound directing group represents a powerful tool in the arsenal of the modern synthetic chemist. Its robust nature, strong directing ability through bidentate chelation, and the versatility of reactions it can mediate make it an attractive choice for the regioselective functionalization of aromatic rings. The capacity for the amide to be hydrolyzed post-reaction adds a layer of synthetic flexibility, allowing access to valuable ortho-functionalized benzoic acid derivatives.

Future research in this area will likely focus on expanding the scope of coupling partners, developing more sustainable catalytic systems with earth-abundant metals, and exploring its application in the late-stage functionalization of complex molecules such as pharmaceuticals and natural products. The development of catalytic and transient directing group strategies that obviate the need for installation and removal steps remains a significant, albeit challenging, goal for the field.[2]

References

-

Palladium-catalyzed ligand-directed C–H functionalization has emerged as a powerful method for the direct conversion of arenes and alkanes into new products. (Source: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions, PMC, [Link])

-

In the past decade, selective C–C and C-heteroatom bond construction through palladium-catalyzed direct C–H bond functionalization has been extensively studied by employing a variety of directing groups. (Source: Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy, Chemical Science (RSC Publishing), [Link])

-

Ackermann and Ma investigated the reactivity of α,β-unsaturated carbonyls and acrylonitrile in an oxidative C—H alkenylation of N-(quinolin-8-yl)benzamides catalyzed by cobalt. (Source: Cobalt-Catalyzed Bidentate-Chelation-Assisted C—H Functionalization, Thieme, [Link])

-

The extensive utilization of these methodologies depends on the ease of removal of the directing group to restore the free functional group. (Source: Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into 'conventional' functional groups, Organic & Biomolecular Chemistry (RSC Publishing), [Link])

-

Directed Rh(iii)-catalyzed C–H functionalization reactions have been extensively studied. (Source: Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams, Royal Society of Chemistry, [Link])

-

Various directing group strategies have been discovered that assist selective C–H activation. In particular, bidentate directing groups that enable tuneable and reversible coordination are now recognised as one of the most efficient methods for the site-selective C–H activation and functionalisation of numerous families of organic compounds. (Source: Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides, Chemical Society Reviews (RSC Publishing), [Link])

-

With the rapid advancement of C–H bond activation, directing-group strategies in C–H amination catalyzed by rhodium have emerged. (Source: Directing group strategies in rhodium-catalyzed C–H amination, Organic & Biomolecular Chemistry (RSC Publishing), [Link])

-

Among the various directing groups developed, N,N- and N,O-bidentate directing groups are the most widely used to selectively promote C–H functionalization due to their fine, tunable, and reversible coordination with the metal center. (Source: N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization, MDPI, [Link])

-

Rhodium-catalyzed intermolecular cyclization of benzamides and diazo compounds via C–H activation has been achieved to construct C–C/C–O bonds for the first time. (Source: Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones, ResearchGate, [Link])

-

In the past few decades, synthetic organic chemistry has been invigorated with the development of transition metal catalyzed directing group assisted regioselective C–H functionalization. (Source: Catalytic C-H Activation, Chemistry Letters (Oxford Academic), [Link])

-

This paper describes a detailed investigation of factors controlling the dominance of a directing group in Pd-catalyzed ligand-directed arene acetoxylation. (Source: Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization, PMC, [Link])

-

This review mainly covers the recent advances in the versatility and practicality of directing group-assisted sp2-C-H functionalization. (Source: Palladium-Catalyzed Group-Directed sp 2 -C—H Functionalization, ResearchGate, [Link])

-

Further screening revealed that electron-withdrawing, fluorine-substituted directing groups showed dramatically higher reactivity. (Source: Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0) Catalysts, PMC, [Link])

-

Herein, we describe the nickel-catalyzed reductive arylation of remote C(sp3)−H bonds with aryl electrophiles. (Source: Directed Ni-Catalyzed Reductive Arylation of Aliphatic C–H Bonds, ACS Publications, [Link])

-

Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. (Source: Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds, SpringerLink, [Link])

-

This Review summarizes the origins of these reactions and recent progress in the Rh-catalyzed C@H functionalization of alcohols, amines, aldehydes, ketones, esters, carboxylic acids, sulfonic acids, and heteroaromatic compounds by converting them into a removable directing group that is contained in the derivatives. (Source: Rhodium‐Catalyzed C(sp2)‐ or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups, Wiley Online Library, [Link])

-

Reported herein is the first example of the Rh(NHC)-catalyzed selective bis C–H alkylation of NNN tridentate chelating compounds in reaction with alkenes. (Source: Rhodium-catalyzed selective C–H functionalization of NNN tridentate chelating compounds via a rollover pathway, Chemical Communications (RSC Publishing), [Link])

-

Proposed mechanism for Co(II) catalyzed CH/NH annulation of benzamide. (Source: Proposed mechanism for Co(II) catalyzed CH/NH annulation of benzamide., ResearchGate, [Link])

-

Some removable directing groups that are used for various important functional groups. (Source: Some removable directing groups that are used for various important functional groups., ResearchGate, [Link])

-

The use of directing groups allows high levels of selectivity to be achieved in transition metal‐catalyzed transformations. (Source: Removable Directing Group in Proximal C H Functionalization, ResearchGate, [Link])

-

This Review describes the rational development of an extremely simple and yet broadly applicable directing group for Pd(II) , Rh(III) , and Ru(II) catalysts, namely the N-methoxy amide (CONHOMe) moiety. (Source: A Simple and Versatile Amide Directing Group for C-H Functionalizations, PubMed, [Link])

-

The compound N-(hydroxymethyl)benzamide is prepared in 84% yield from benzamide and formaldehyde using the procedure described by Monti, Gazz. Chim., 50: 39 (1930). (Source: Synthesis of N-(hydroxymethyl)benzamide, PrepChem.com, [Link])

-

Our study commenced with the reaction of N,N-diethylbenzamide 1a and phenylglyoxylic acid 2a in the presence of a palladium-catalyst and oxidant. (Source: Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids, PMC, [Link])

-

N-(Hydroxymethyl)-N-methylbenzamide was identified as a metabolite of N,N-dimethylbenzamide in vitro. (Source: III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds, PubMed, [Link])

-

The direct use of Ar–H bonds for the formation of Ar1–Ar2 bonds removes the need for the presence of a FG group on one (or both) of the coupling partners. (Source: Direct C–H Arylation, CHIMIA, [Link])

-

What is a sequence of reactions to synthesize 3-(N,N-diethylamino)-toluene from benzene and any molecules that are simpler (smaller) than benzene? (Source: What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?, Quora, [Link])

-

Ruthenium-catalyzed oxidative C-H bond formation of N-methoxybenzamides using an oxidizing directing group gives ortho-substituted Heck-type products with acrylates in MeOH, whereas reactions with styrene (or norbornadiene) in CF3CH2OH affords 3,4-dihydroisoquinolinones. (Source: Ruthenium-Catalyzed Oxidative C-H Bond Olefination of N-Methoxybenzamides Using an Oxidizing Directing Group, Organic Chemistry Portal, [Link])

-

A Cu(II)-mediated ortho-C-H hydroxylation using a removable directing group and the use of O2 as an oxidant is crucial for the reactivity. (Source: Directing group assisted meta-hydroxylation by C–H activation, Semantic Scholar, [Link])

-

Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. (Source: Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide, ResearchGate, [Link])

-

In this work we introduce a simple substrate-only-based model to interpret the influence of steric hindrance of a group in ortho position to the DG in directed ortho-C–H bond activation reactions, and coined the term Ortho Effect (OE) for such situations. (Source: The ortho effect in directed C–H activation, Chemical Science (RSC Publishing), [Link])

- The invention relates to a preparing method of o-amino N, N-dimethylbenzamide, which is prepared by reacting isatoic anhydride and dimethylamine or dimethylamino aminic acid.

-

A sequential Rh(III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates leading to the formation of NH-free isoquinolones is described. (Source: Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones, MDPI, [Link])

-

Here we report the selective transformation of an olefinic C-H bond that is geminal to the directing group bearing valuable hydroxyl, carbamate or amide into a C-C bond, which proceeds through four- to eight-membered exo-palladacycles. (Source: Geminal group-directed olefinic C-H functionalization via four- to eight-membered exo-metallocycles, PMC, [Link])

-

A strategy for the ortho-silylation of aryl ketone, benzaldehyde and benzyl alcohol derivatives has been developed in which a hydroxyl group formally serves as the directing element for Ir-catalyzed arene C-H bond activation. (Source: Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation, PMC, [Link])

-

Palladacycles are key intermediates in catalytic C-H bond functionalization reactions and important precatalysts for cross-couplings. (Source: Chasing the CMD/AMLA Mechanism C–H···Pd Interactions in the Cyclopalladation Reaction of N,N-Dimethylbenzylamine with Pd(OAc)2, ResearchGate, [Link])

Sources

- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 2-(Hydroxymethyl)-N,N-dimethylbenzamide

Executive Summary

2-(Hydroxymethyl)-N,N-dimethylbenzamide (CAS: 58939-65-4) is a highly versatile synthetic intermediate, predominantly utilized in the synthesis of phthalide derivatives, isoindolinones, and complex pharmaceutical active pharmaceutical ingredients (APIs). Because it possesses both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting tertiary amide, its physical behavior and spectral signatures are highly dependent on its electronic environment. This technical guide provides an in-depth structural elucidation of the molecule, detailing the causality behind its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.

Molecular Architecture & Theoretical Grounding

The molecule consists of a central benzene scaffold with ortho-substituents: a hydroxymethyl group (-CH₂OH) at position 2 and an N,N-dimethylamide group (-CONMe₂) at position 1.

-

Molecular Formula: C₁₀H₁₃NO₂

-

Exact Mass: 179.0946 Da

-

Molecular Weight: 179.22 g/mol

The close spatial proximity of the hydroxyl proton to the amide carbonyl oxygen facilitates intramolecular hydrogen bonding, which significantly influences both its vibrational frequencies in IR spectroscopy and its fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Restricted Rotation and Chemical Exchange

The ¹H NMR spectrum of this compound presents two critical phenomena that must be understood to prevent misassignment: restricted rotation and chemical exchange [1].

-

The N,N-Dimethyl Group: The amide bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl system. At room temperature, this creates a high energy barrier to rotation around the C-N bond. Consequently, the two methyl groups exist in distinct magnetic environments—one syn to the carbonyl oxygen and one anti. This causality results in two distinct singlets at approximately 2.85 ppm and 3.10 ppm (3H each), rather than a single 6H peak.

-

The Hydroxymethyl Group (-CH₂OH): In strictly anhydrous, non-polar solvents, the benzylic -CH₂- protons would couple with the adjacent -OH proton, yielding a doublet (³J ≈ 5 Hz). However, in standard CDCl₃, trace acidic impurities or moisture catalyze rapid intermolecular proton exchange. Because the residence time of the proton on the oxygen is shorter than the NMR timescale, scalar coupling is abolished. This results in a sharp singlet for the -CH₂- group at ~4.65 ppm (2H) and a broadened singlet for the -OH proton at ~3.80 ppm (1H).

¹³C NMR: Carbon Framework Analysis

The ¹³C NMR spectrum resolves all 10 carbon atoms, confirming the structural framework[2].

-

Carbonyl Carbon (C=O): The strong deshielding effect of the oxygen atom places the amide carbonyl at ~171.0 ppm.

-

Aromatic Carbons: The quaternary carbons (C1 and C2) are shifted to ~135.5 ppm and ~138.2 ppm, respectively, due to the electron-withdrawing nature of the amide and the inductive effect of the hydroxymethyl group. The remaining four aromatic methines (CH) appear between 127.0 and 131.0 ppm.

-

Aliphatic Carbons: The benzylic carbon (-CH₂OH) appears at ~63.5 ppm. The restricted rotation of the amide is again evident here, yielding two distinct signals for the N-methyl carbons at ~35.1 ppm and ~39.2 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups[3]. The causality behind the specific band placements is driven by bond strength and resonance:

-

O-H Stretch (~3350 cm⁻¹): Appears as a broad, strong band due to extensive inter- and intramolecular hydrogen bonding. Notably, because this is a tertiary amide, there is no N-H stretching band to convolute this region.

-

Amide I Band (~1630 cm⁻¹): The C=O stretch of a tertiary amide typically absorbs at lower frequencies than primary or secondary amides. The strong +M (resonance) effect of the N(CH₃)₂ group weakens the C=O double bond character, shifting the absorption from a typical ketone range (~1710 cm⁻¹) down to ~1630 cm⁻¹.

-

C-O Stretch (~1050 cm⁻¹): Confirms the presence of the primary alcohol.

Mass Spectrometry (MS) & Fragmentation Dynamics

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic amide nitrogen or carbonyl oxygen, yielding a robust pseudomolecular ion [M+H]⁺ at m/z 180.1020.

The Ortho-Effect Cyclization: The most diagnostic feature of this molecule's MS/MS fragmentation is driven by the ortho spatial arrangement of its substituents. Upon collisional activation, the hydroxyl oxygen nucleophilically attacks the protonated amide carbonyl. This intramolecular cyclization expels a neutral molecule of dimethylamine (45 Da), forming a highly stable, conjugated isobenzofuran-1(3H)-one (phthalide) cation at m/z 135.0446. This specific causality—the "ortho-effect"—is a self-validating signature of 1,2-disubstituted benzenes[3].

Fig 2. ESI-MS fragmentation pathway highlighting the ortho-effect cyclization to phthalide.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during spectroscopic data acquisition.

Fig 1. Standardized multi-modal spectroscopic workflow for structural validation.

Protocol A: NMR Acquisition (Self-Validating Calibration)

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Shimming & Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated gradient shimming on the deuterium lock signal of CDCl₃ to ensure magnetic field homogeneity.

-

Internal Validation: Acquire a preliminary 1D ¹H scan. Verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm. If deviations occur, manually reference the spectrum to TMS.

-

Acquisition: Acquire ¹H NMR (16 scans, 2s relaxation delay) and ¹³C NMR (1024 scans, 2s relaxation delay, ¹H-decoupled).

Protocol B: FT-IR Acquisition (ATR Mode)

Causality for ATR selection: Traditional KBr pellets are hygroscopic and absorb atmospheric moisture, which creates a false broad O-H band at 3400 cm⁻¹, masking the sample's true hydroxyl stretch. Attenuated Total Reflectance (ATR) eliminates this matrix artifact.

-

Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient humidity.

-

Sample Application: Place 2–3 mg of the neat solid directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal optical contact.

-

Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

Protocol C: LC-HRMS Acquisition

-

Calibration: Infuse a standard ESI tuning mix (e.g., Agilent Tune Mix) to calibrate the Time-of-Flight (TOF) mass axis. Ensure mass accuracy is < 5 ppm.

-

Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).

-

Acquisition: Inject 1 µL into the LC-HRMS system operating in ESI positive mode. Set the capillary voltage to 3.5 kV and the drying gas to 250°C. Acquire MS1 and MS2 (collision energy 20 eV) spectra.

Consolidated Spectroscopic Data Tables

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 – 7.45 | Multiplet (m) | 4H | Aromatic protons (C3-H, C4-H, C5-H, C6-H) |

| 4.65 | Singlet (s) | 2H | Benzylic methylene (-CH₂OH) |

| 3.80 | Broad Singlet (br s) | 1H | Hydroxyl proton (-OH) |

| 3.10 | Singlet (s) | 3H | N-methyl (anti to carbonyl) |

| 2.85 | Singlet (s) | 3H | N-methyl (syn to carbonyl) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| 171.0 | Quaternary (C=O) | Amide carbonyl |

| 138.2 | Quaternary (C) | Aromatic C2 (attached to -CH₂OH) |

| 135.5 | Quaternary (C) | Aromatic C1 (attached to -CONMe₂) |

| 127.0 – 131.0 | Methine (CH) | Aromatic carbons (C3, C4, C5, C6) |

| 63.5 | Methylene (CH₂) | Benzylic carbon (-CH₂OH) |

| 39.2 | Primary (CH₃) | N-methyl carbon |

| 35.1 | Primary (CH₃) | N-methyl carbon |

Table 3: FT-IR Key Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3350 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| ~3050 | Weak | C-H stretching (aromatic) |

| ~2930 | Medium | C-H stretching (aliphatic) |

| ~1630 | Strong, Sharp | C=O stretching (Amide I band, tertiary) |

| ~1050 | Strong | C-O stretching (primary alcohol) |

Table 4: HRMS (ESI+) Fragmentation Data

| m/z (Observed) | Ion Identity | Formula | Mass Error (ppm) |

|---|---|---|---|

| 180.1020 | [M+H]⁺ | C₁₀H₁₄NO₂⁺ | < 2.0 |

| 162.0914 | [M+H - H₂O]⁺ | C₁₀H₁₂NO⁺ | < 2.0 |

| 135.0446 | [Phthalide+H]⁺ | C▖H₇O₂⁺ | < 2.0 |

| 118.0419 | [Phthalide - OH]⁺ | C▖H₆O⁺ | < 2.0 |

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Japan.

Sources

Predictive and Empirical Solubility Profiling of 2-(hydroxymethyl)-N,N-dimethylbenzamide in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

Understanding the solubility profile of 2-(hydroxymethyl)-N,N-dimethylbenzamide (CAS: 58939-65-4) is a critical prerequisite for its utilization in organic synthesis (often as an intermediate for phthalides or isoindolinones) and active pharmaceutical ingredient (API) development. Solubility dictates reaction kinetics, crystallization efficiency, and downstream formulation strategies.

This whitepaper provides an in-depth mechanistic analysis of the solvation behavior of this compound across various organic solvents. By combining structural analysis with the Hansen Solubility Parameter (HSP) framework[1], we establish a predictive model for its solubility. Furthermore, we outline a rigorously validated, step-by-step experimental protocol for determining its thermodynamic solubility using the industry-standard shake-flask method[2].

Structural Analysis and Solvation Causality

To predict the solubility of this compound, we must dissect its molecular architecture and the resulting intermolecular forces. The molecule consists of three primary domains:

-

The Aromatic Core: Imparts lipophilicity and facilitates

stacking interactions, driving baseline solubility in aromatic solvents like toluene. -

The Hydroxymethyl Group (-CH₂OH): Acts as both a strong Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).

-

The N,N-dimethylamide Group (-CON(CH₃)₂): Functions as a potent HBA with a strong localized dipole moment, but lacks HBD capabilities due to the tertiary nitrogen.

The Role of Intramolecular Hydrogen Bonding

A defining feature of this molecule is its capacity for intramolecular hydrogen bonding . The hydroxyl proton can coordinate with the carbonyl oxygen of the adjacent amide group, forming a stable, pseudo-seven-membered ring.

-

In Non-Polar to Moderately Polar Solvents (e.g., Dichloromethane, Toluene): This intramolecular bond remains largely intact. It effectively "hides" the polar HBD and HBA sites from the solvent, reducing the molecule's overall dielectric requirement and enhancing its solubility in moderately polar aprotic solvents beyond what additive group-contribution methods might predict.

-

In Highly Polar Protic/Aprotic Solvents (e.g., Methanol, DMSO): The solvent molecules possess sufficient cohesive energy to disrupt the intramolecular hydrogen bond. The solvent actively competes for the HBD/HBA sites, leading to an unfolded conformation stabilized by strong intermolecular solvent-solute interactions[3].

Diagram 1: Solvation dynamics and the disruption of intramolecular H-bonds by solvent class.

Predicted Solubility Profile (Hansen Framework)

The Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct forces: dispersion (

Based on the functional group contributions, the predicted solubility profile across standard organic solvent classes is summarized in Table 1.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility Range | Primary Solvation Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong HBA interactions and dipole-dipole stabilization ( |

| Mod. Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | High (50 - 100 mg/mL) | Favorable dispersion ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (20 - 80 mg/mL) | HBD/HBA exchange disrupts intramolecular H-bonds, forming strong intermolecular networks. |

| Aromatic | Toluene, Xylene | Low to Moderate (5 - 20 mg/mL) | |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low (<1 mg/mL) | Insufficient cohesive energy to overcome the solute's crystal lattice and polar group cohesion. |

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models are valuable for initial solvent screening, process chemistry requires empirical validation. Thermodynamic solubility —the concentration of a compound in a solution when it is in a state of equilibrium with an excess of its most stable solid crystalline form—is the gold standard metric.

Unlike kinetic solubility (which relies on diluting a DMSO stock and observing precipitation, often resulting in metastable supersaturation), thermodynamic solubility provides the true equilibrium limit[2]. The following protocol utilizes the isothermal shake-flask method coupled with HPLC-UV quantification, ensuring a self-validating and highly reproducible system.

Step-by-Step Protocol: Isothermal Shake-Flask Method

Phase 1: Preparation and Equilibration

-

Solid Addition: Accurately weigh approximately 50-100 mg of crystalline this compound into a 4 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Causality Check: Ensure a visible excess of solid remains. If the solid dissolves completely, add more API in 50 mg increments until a persistent suspension is achieved. This guarantees the system can reach saturation[5].

-

Agitation: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C.

-

Thermal Equilibration: Agitate at 300 RPM for 48 to 72 hours. Expert Insight: Extended equilibration is crucial. Polymorphic transformations or the slow dissolution of highly stable crystal lattices can cause false-low readings if measured at 24 hours[2].

Phase 2: Phase Separation 5. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (25.0 °C). Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

- Crucial Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents. Lipophilic compounds can adsorb onto filter membranes (e.g., Nylon or PTFE), and volatile solvents (like DCM) can evaporate during the pressure-filtration step, artificially concentrating the sample and skewing results[2].

Phase 3: Dilution and Quantification 6. Sampling: Carefully aspirate a precise aliquot (e.g., 50 µL) of the clarified supernatant using a positive displacement pipette (to account for solvent viscosity/volatility differences). 7. Dilution: Dilute the aliquot into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the analytical method. 8. HPLC-UV Analysis: Quantify the concentration using a validated reversed-phase HPLC-UV method against a multi-point calibration curve of the reference standard. Self-Validation: The use of HPLC-UV over simple gravimetry ensures that any chemical degradation occurring during the 72-hour equilibration is detected and excluded from the solubility calculation.

Diagram 2: Standardized workflow for thermodynamic solubility determination via shake-flask method.

Conclusion

The solubility of this compound is heavily dictated by its dual-nature functional groups and its capacity for intramolecular hydrogen bonding. While it exhibits poor solubility in aliphatic hydrocarbons, it is highly soluble in polar aprotic and protic solvents due to robust dipole-dipole interactions and hydrogen bond exchange. For rigorous process development, the theoretical Hansen Solubility Parameters must be empirically verified using the thermodynamic shake-flask protocol detailed above, ensuring accurate, degradation-free quantification via HPLC-UV.

References

-

Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.[Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[Link]

-

The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers. National Institutes of Health (PMC).[Link]

-

Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. International Journal of Pharmaceutics.[Link]

-

Measurement of Hansen Solubility Parameters of Human Stratum Corneum. Iranian Journal of Pharmaceutical Research.[Link]

Sources

- 1. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raytor.com [raytor.com]

- 3. brieflands.com [brieflands.com]

- 4. kinampark.com [kinampark.com]

- 5. scispace.com [scispace.com]

The Discovery, Synthesis, and Synthetic Utility of 2-(Hydroxymethyl)-N,N-dimethylbenzamide: A Technical Whitepaper

Executive Summary

The molecule 2-(hydroxymethyl)-N,N-dimethylbenzamide (CAS: 58939-65-4) stands as a cornerstone intermediate in modern organic synthesis. Historically intertwined with the advent of Directed Ortho Metalation (DoM) chemistry, this compound showcases the profound directing ability of the tertiary amide group. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and a comprehensive review of its applications in pharmaceutical development and complex polycyclic synthesis.

Introduction & Historical Context

The late 20th century witnessed a paradigm shift in aromatic functionalization with the formalization of Directed Ortho Metalation (DoM). Prior to DoM, electrophilic aromatic substitution (EAS) dictated substitution patterns, often suffering from poor regioselectivity and functional group intolerance.

The discovery that heteroatom-containing substituents could direct lithiation to the ortho position revolutionized synthetic design[1]. The

Mechanistic Causality: The DoM Paradigm

To master the synthesis of this compound via DoM, one must understand the thermodynamic and kinetic forces at play.

The Complex Induced Proximity Effect (CIPE): The efficacy of the DoM reaction relies on CIPE. The Lewis basic oxygen of the amide carbonyl coordinates with the Lewis acidic lithium atom of the alkyllithium reagent (typically sec-BuLi). This pre-lithiation complex brings the highly basic alkyl carbanion into immediate spatial proximity with the ortho-proton. Consequently, the activation energy for deprotonation is drastically lowered, allowing the reaction to proceed rapidly even at cryogenic temperatures (-78 °C)[1].

The Role of TMEDA:

Alkyllithiums naturally form unreactive hexameric or tetrameric aggregates in non-polar solvents. The addition of

Fig 1. Directed Ortho Metalation (DoM) pathway for this compound.

Alternative Paradigm: Phthalide Aminolysis

While DoM is highly regioselective, it requires cryogenic conditions and pyrophoric reagents. An alternative, highly scalable route is the aminolysis of phthalide (isobenzofuran-1(3H)-one).

Mechanistic Causality: Phthalide is a cyclic ester (lactone). When subjected to an aqueous or alcoholic solution of dimethylamine, the amine acts as a nucleophile, attacking the lactone carbonyl. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate. Subsequent collapse of the intermediate cleaves the C-O bond of the lactone ring, yielding the ring-opened this compound. This route is thermodynamically driven by the stability of the resulting amide bond compared to the strained lactone ester.

Fig 2. Phthalide aminolysis mechanism via nucleophilic acyl substitution.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Directed Ortho Metalation (DoM)

This protocol utilizes in-process visual cues to validate the success of the lithiation step.

-

System Preparation: Flame-dry a 250 mL Schlenk flask under a continuous flow of argon. Charge the flask with

-dimethylbenzamide (10.0 mmol) and anhydrous THF (50 mL). -

Ligand Addition: Inject TMEDA (11.0 mmol, 1.1 equiv). Causality: Added prior to the base to ensure immediate complexation and de-aggregation of the incoming alkyllithium.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

-

Lithiation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 11.0 mmol, 1.1 equiv) over 15 minutes.

-

Self-Validation Checkpoint: The solution must transition from colorless to a deep yellow/orange. This color change is the spectroscopic signature of the ortho-lithiated carbanion. Stir for 1 hour at -78 °C.

-

-

Electrophilic Trapping: Add anhydrous paraformaldehyde (30.0 mmol, 3.0 equiv) in one rapid portion under a strong counter-flow of argon. Note: Polymeric formaldehyde is unreactive; it must be thermally "cracked" into monomeric gas and bubbled in, or a large excess of highly dry solid must be used.

-

Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench by adding 20 mL of saturated aqueous

. The yellow color will immediately dissipate, validating the protonation of any residual carbanions. -

Isolation: Extract with ethyl acetate (3 x 30 mL), dry over

, and purify via flash column chromatography to afford the product.

Protocol B: Synthesis via Phthalide Aminolysis

A robust, scalable method ideal for generating multi-gram quantities without cryogenic infrastructure.

-

System Preparation: In a heavy-walled pressure tube (autoclave), suspend phthalide (10.0 mmol) in absolute ethanol (20 mL).

-

Reagent Addition: Add an aqueous solution of dimethylamine (40% w/w, 30.0 mmol, 3.0 equiv).

-

Thermal Activation: Seal the vessel and heat to 90 °C for 12 hours.

-

Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a completely clear, homogeneous solution as the insoluble phthalide is converted into the highly soluble ring-opened amide.

-

-

Workup: Cool to room temperature and carefully vent. Concentrate under reduced pressure to remove ethanol and excess amine. Dissolve the crude residue in dichloromethane, wash with water to remove residual dimethylamine, dry over

, and concentrate.

Quantitative Optimization Data

To guide synthetic planning, the following tables summarize the optimization parameters and comparative metrics for both synthetic routes.

Table 1: Optimization of DoM Parameters

| Base / Ligand System | Electrophile | Temp | Observed Outcome / Yield | Mechanistic Rationale |

|---|

| n-BuLi (No TMEDA) |

Table 2: Comparative Route Analysis

| Metric | DoM Pathway | Phthalide Aminolysis Pathway |

|---|---|---|

| Atom Economy | Moderate (Requires sacrificial base/ligand) | High (Direct addition) |

| Scalability | Limited by cryogenic/exothermic constraints | Excellent (Amenable to continuous flow/kilo-lab) |

| Derivatization | Allows trapping with diverse electrophiles | Limited strictly to hydroxymethyl derivatives |

Applications in Advanced Synthesis & Drug Development

The this compound motif is not merely an endpoint; it is a highly reactive linchpin in advanced organic synthesis.

-

Phthalide and Isobenzofuranone Synthesis: Under acidic conditions, the hydroxymethyl group can be activated to undergo intramolecular cyclization, expelling dimethylamine to form substituted phthalides. This transition-metal-free cyclization is heavily utilized in the synthesis of natural products and biologically active lactones[3].

-

Pharmaceutical Development (LTD4 Antagonists): The compound serves as a critical building block in the synthesis of Leukotriene D4 (LTD4) receptor antagonists. These compounds are extensively researched for their efficacy in treating asthma and severe inflammatory diseases[4].

-

Proteolytic Enzyme Inhibitors: Derivatives of this scaffold have been successfully converted into complex saccharin derivatives. These molecules act as potent inhibitors of proteolytic enzymes, offering therapeutic pathways for degenerative tissue diseases[5].

Conclusion